Fluvoxamine Acid

説明

Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor . It is primarily used to treat major depressive disorder and obsessive–compulsive disorder (OCD), but is also used to treat anxiety disorders . Fluvoxamine is a member of (trifluoromethyl)benzenes .

Synthesis Analysis

Fluvoxamine was synthesized from 4-trifluoromethylbenzonitrile by the steps of Grignard reaction, hydrolysis, and oximation .

Molecular Structure Analysis

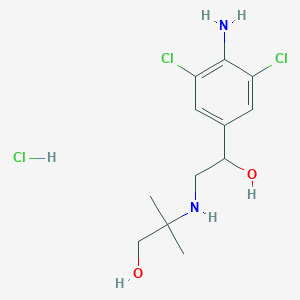

The molecular structure of Fluvoxamine Acid can be found in various databases such as ChemSpider . The chemical formula of Fluvoxamine Acid is C14H17F3N2O3 .

Chemical Reactions Analysis

Fluvoxamine inhibits oxidative drug metabolizing enzymes (particularly CYP1A2, and less potently and much less potently CYP3A4 and CYP2D6, respectively) and has the potential for clinically significant drug interactions . Fluvoxamine blocks platelet serotonin uptake through the sodium-dependent serotonin transporter (SERT) .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fluvoxamine Acid can be found in various databases such as ChemSpider .

科学的研究の応用

Treatment of COVID-19

Fluvoxamine has been shown in a small, double-blind, placebo-controlled, randomized study to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor . It has a direct antiviral effect, regulates coagulopathy, and mitigates cytokine storm, which are known hallmarks of severe COVID-19 .

Control of Inflammation

Fluvoxamine is an agonist for the sigma-1 receptor, through which it controls inflammation . It has been shown to have the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity . Its anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .

3. Regulation of Inositol-Requiring Enzyme 1α-Driven Inflammation Sigma-1 receptor (S1R) is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation . Fluvoxamine’s regulation of S1R has implications in controlling this type of inflammation .

Reduction in Platelet Aggregation

Fluvoxamine and other SSRIs have been shown to reduce platelet aggregation . This effect could be beneficial in conditions where platelet aggregation is a problem, such as certain cardiovascular diseases .

Decreased Mast Cell Degranulation

Fluvoxamine and other SSRIs have been shown to decrease mast cell degranulation . This could be beneficial in conditions where mast cell degranulation is a problem, such as allergies and asthma .

Interference with Endolysosomal Viral Trafficking

Fluvoxamine and other SSRIs have been shown to interfere with endolysosomal viral trafficking . This could be beneficial in the treatment of viral infections .

Increased Melatonin Levels

Fluvoxamine and other SSRIs have been shown to increase melatonin levels . This could have implications in the treatment of sleep disorders .

Treatment of Psychiatric Disorders

Fluvoxamine is a selective serotonin reuptake inhibitor, with a half-life of about 30 hours, that is commonly prescribed in the treatment of depression and obsessive and compulsive disorders . Though its more favorable adverse effect profile in comparison to tricyclic antidepressants, overdosages could lead to severe central nervous system depression .

作用機序

Target of Action

Fluvoxamine, the active compound in Fluvoxamine Acid, primarily targets the serotonin transporter (SERT) . It functions pharmacologically as a selective serotonin reuptake inhibitor (SSRI) This results in antidepressant effects .

In addition to SERT, fluvoxamine is also an agonist for the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Fluvoxamine’s interaction with its targets leads to several changes. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This is believed to contribute to its antidepressant and anxiolytic effects .

As an agonist of the S1R, fluvoxamine can control inflammation . It potentiates nerve-growth factor (NGF)-induced neurite outgrowth in cells , and modulates innate and adaptive immune responses .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

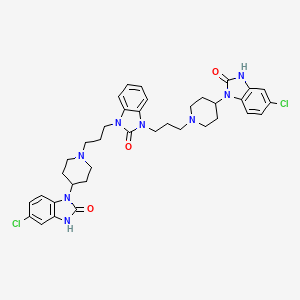

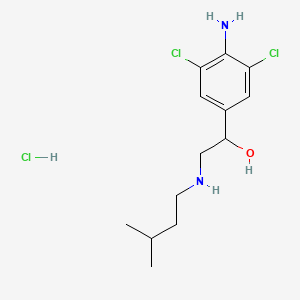

Fluvoxamine is extensively metabolized in the liver, primarily through O-demethylation via the CYP1A2 enzyme, with minor contributions from CYP3A4 and CYP2C19 . Less than 4% of the parent drug is found in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate, followed by alcohol dehydrogenase to form fluvoxamine acid .

Result of Action

The molecular and cellular effects of fluvoxamine’s action are diverse. It regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . Its potential to dampen cytokine storm has implications in conditions like COVID-19, where severity is associated with an increased level of inflammatory mediators including cytokines and chemokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For instance, smoking, which induces CYP1A2, can increase the clearance of fluvoxamine . Furthermore, the presence of certain diseases or conditions, such as liver disease, can affect the metabolism and excretion of fluvoxamine, potentially altering its efficacy and side effect profile .

特性

IUPAC Name |

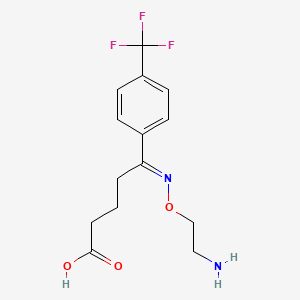

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZEDQDELAFQK-XDHOZWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155254 | |

| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88699-91-6, 84692-89-7 | |

| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88699-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvoxamine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92JLW9803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | fluvoxamino acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is Fluvoxamine Acid and how does it form?

A: Fluvoxamine Acid is a major metabolite of the antidepressant drug Fluvoxamine. [, ] It forms through oxidative demethylation of the parent drug, Fluvoxamine, primarily by enzymes in the liver. While the provided research focuses on Fluvoxamine's environmental fate and doesn't delve into detailed metabolic pathways, it does identify Fluvoxamine Acid as a key degradation product during Ferrate(VI) treatment. [] This suggests that similar oxidative processes likely occur during human metabolism.

Q2: Does Fluvoxamine Acid contribute to the environmental impact of Fluvoxamine?

A: The research suggests that Fluvoxamine Acid could pose an environmental risk. One study found that while treating Fluvoxamine with Ferrate(VI) reduced its toxicity to the protozoan Spirostomum ambiguum, the resulting byproducts, which likely include Fluvoxamine Acid, showed potentially increased toxicity. [] This highlights the importance of understanding the environmental fate and potential ecotoxicological effects of pharmaceutical metabolites like Fluvoxamine Acid.

Q3: How is Fluvoxamine Acid detected and quantified in biological samples?

A: One study successfully identified Fluvoxamine Acid in postmortem cardiac blood, urine, and bile samples using a liquid chromatography-quadrupole time-of-flight (LC-QTOF) analytical procedure. [] This highlights the sensitivity and applicability of advanced analytical techniques for detecting and characterizing this metabolite in complex biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)